molecular formula C4H4O2S B1247129 4-Hydroxy-2(5H)-thiophenone CAS No. 51338-33-1

4-Hydroxy-2(5H)-thiophenone

Cat. No. B1247129
CAS RN: 51338-33-1
M. Wt: 116.14 g/mol
InChI Key: KJLXVAPBVMFHOL-UHFFFAOYSA-N
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Description

4-Hydroxy-2(5H)-thiophenone, also known as 4-HTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a heterocyclic aromatic ketone that is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2(5H)-thiophenone is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and receptors in the body. It has been reported that 4-Hydroxy-2(5H)-thiophenone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Hydroxy-2(5H)-thiophenone has been shown to have a range of biochemical and physiological effects in the body. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, 4-Hydroxy-2(5H)-thiophenone has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Hydroxy-2(5H)-thiophenone in lab experiments is its availability and low cost. Additionally, 4-Hydroxy-2(5H)-thiophenone is relatively stable and easy to handle. However, one of the limitations of using 4-Hydroxy-2(5H)-thiophenone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the scientific research of 4-Hydroxy-2(5H)-thiophenone. One potential direction is the development of new synthetic methods for the production of 4-Hydroxy-2(5H)-thiophenone and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-2(5H)-thiophenone and its potential use in the treatment of various diseases. Finally, there is a need for further studies to evaluate the safety and toxicity of 4-Hydroxy-2(5H)-thiophenone in humans.
Conclusion:
In conclusion, 4-Hydroxy-2(5H)-thiophenone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 4-Hydroxy-2(5H)-thiophenone has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry. Its mechanism of action is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and receptors in the body. Further research is needed to fully understand the potential applications of 4-Hydroxy-2(5H)-thiophenone in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-Hydroxy-2(5H)-thiophenone can be achieved through a variety of methods, including the oxidation of 4-methylthiophenol with potassium permanganate, the reaction of 4-chloro-2-thiophenol with sodium hydroxide, and the reaction of 4-methylthiophenol with acetic anhydride. The most commonly used method for the synthesis of 4-Hydroxy-2(5H)-thiophenone is the oxidation of 4-methylthiophenol with potassium permanganate.

Scientific Research Applications

4-Hydroxy-2(5H)-thiophenone has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-Hydroxy-2(5H)-thiophenone is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. It has been reported that 4-Hydroxy-2(5H)-thiophenone can be used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents.

properties

IUPAC Name

thiolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2S/c5-3-1-4(6)7-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLXVAPBVMFHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436761
Record name 4-Hydroxy-2(5H)-thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2(5H)-thiophenone

CAS RN

51338-33-1
Record name 4-Hydroxy-2(5H)-thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiotetronic acid
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